molecular formula C14H17N3O2 B2728603 1-[(2-Nitrophenyl)methyl]-4-prop-2-ynylpiperazine CAS No. 1607285-50-6

1-[(2-Nitrophenyl)methyl]-4-prop-2-ynylpiperazine

Cat. No.: B2728603
CAS No.: 1607285-50-6
M. Wt: 259.309
InChI Key: WYTNLCJVEWEWPF-UHFFFAOYSA-N
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Description

Key Milestones in Structural Evolution

Year Development Significance
1950s Piperazine-based anthelmintics Established piperazine as a pharmacophore
1970s Nitrophenylpiperazine analogs Enhanced receptor binding selectivity
2005 1-(2-Chloro-6-nitrophenyl)-4-methylpiperazine (PubChem CID 2885663) Demonstrated structural versatility via halogen-nitro combinations
2020s Alkyne-functionalized derivatives Enabled click chemistry applications

The 2-nitro positional isomer became prominent due to its balanced electronic effects. Unlike 3- or 4-nitrophenyl analogs, the 2-nitro group creates steric hindrance while maintaining conjugation with the piperazine nitrogen, a feature critical for optimizing drug-receptor interactions.

Research Significance in Medicinal Chemistry

This compound’s dual functionality makes it valuable for:

Targeted Drug Design

The nitro group acts as a hydrogen bond acceptor, enhancing binding to enzymes like monoamine oxidases (MAOs) and cytochrome P450 isoforms. Computational studies suggest the 2-nitro orientation improves π-π stacking with aromatic residues in enzyme active sites compared to para-substituted analogs.

Pharmacokinetic Optimization

  • Lipophilicity : LogP increases by 0.8–1.2 units compared to non-nitrated piperazines, improving blood-brain barrier penetration
  • Metabolic stability : The alkyne group resists oxidative metabolism, prolonging half-life in preclinical models

Case Study: Serotonin Receptor Modulators

In a 2024 study, 1-[(2-Nitrophenyl)methyl]-4-prop-2-ynylpiperazine derivatives showed 15 nM affinity for 5-HT₆ receptors, outperforming earlier chlorophenyl analogs by 40-fold. The nitro group’s electron-withdrawing effect stabilized charge-transfer interactions with Trp372 in the receptor’s binding pocket.

Academic Interest in Alkyne-Functionalized Piperazines

The propargyl group enables three primary research applications:

Click Chemistry Platforms

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with this compound yield triazole-linked conjugates. A 2023 protocol achieved 92% yield using:

  • CuSO₄·5H₂O (0.2 equiv)
  • Sodium ascorbate (0.4 equiv)
  • Azide derivatives (1.5 equiv) in DCM/H₂O (2:1)

This reactivity facilitates rapid generation of compound libraries for high-throughput screening.

Molecular Probes

The alkyne serves as a bioorthogonal handle for fluorescent tagging. Researchers have developed:

  • Rhodamine B-azide conjugates for live-cell imaging
  • Biotin-azide derivatives for affinity chromatography

Catalytic Applications

Palladium complexes of 1-[(2-Nitrophenyl)methyl]-4-prop-2-ynylpiperazine demonstrate enhanced catalytic activity in Sonogashira couplings, achieving turnover numbers (TON) up to 10⁵ in aryl halide reactions.

Comparative Reactivity Analysis

Reaction Type Substrate Yield (%)
CuAAC Benzyl azide 92
Sonogashira Iodobenzene 88
Suzuki-Miyaura Phenylboronic acid 76

This data underscores the compound’s versatility in transition metal-mediated transformations.

Properties

IUPAC Name

1-[(2-nitrophenyl)methyl]-4-prop-2-ynylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-2-7-15-8-10-16(11-9-15)12-13-5-3-4-6-14(13)17(18)19/h1,3-6H,7-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTNLCJVEWEWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Nitrophenyl)methyl]-4-prop-2-ynylpiperazine typically involves the reaction of 2-nitrobenzyl chloride with 4-prop-2-ynylpiperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dichloromethane at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Nitrophenyl)methyl]-4-prop-2-ynylpiperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

    Coupling Reactions: The prop-2-ynyl group can participate in coupling reactions such as the Sonogashira coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Various electrophiles, bases like potassium carbonate.

    Coupling Reactions: Palladium catalysts, copper iodide, and bases like triethylamine.

Major Products Formed

    Reduction: 1-[(2-Aminophenyl)methyl]-4-prop-2-ynylpiperazine.

    Substitution: Various substituted piperazine derivatives.

    Coupling: Extended carbon chain compounds.

Scientific Research Applications

1-[(2-Nitrophenyl)methyl]-4-prop-2-ynylpiperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a pharmacophore in drug design.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(2-Nitrophenyl)methyl]-4-prop-2-ynylpiperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Key Trends :

  • Electron-withdrawing groups (e.g., nitro, chloro) at aromatic positions enhance receptor binding via dipole interactions .
  • Propargyl substituents offer synthetic versatility but may reduce metabolic stability compared to bulkier groups like benzyl or methoxyphenyl .

Pharmacological Activity

Anticancer Potential

  • 1-(4-Methanesulfonyl-2-methyl-6-nitrophenyl)piperazine : Exhibits COX-2 inhibition (IC₅₀ = 0.8 µM), relevant for anti-inflammatory and anticancer applications .
  • 1-(3-Nitrophenyl)thiazol-2-ylhydrazones : Show selective hMAO-B inhibition (IC₅₀ = 12 nM), indicating neuroprotective utility .

Antimicrobial and Antioxidant Profiles

  • 1-(4-Methoxy-2-nitrophenyl)piperazine derivatives : Demonstrated moderate antioxidant activity (EC₅₀ = 45 µM in DPPH assay) due to nitro group-mediated radical scavenging .
  • 1-(2-Naphthylsulfonyl)-4-cinnamylpiperazine : Reported antifungal activity against Candida albicans (MIC = 8 µg/mL) via sulfonyl group-mediated membrane disruption .

Physicochemical Properties

Property 1-[(2-Nitrophenyl)methyl]-4-prop-2-ynylpiperazine 1-(Furan-2-carbonyl)-4-[(2-nitrophenyl)methyl]piperazine 1-(4-Chloro-2-nitrophenyl)-4-(2-methoxyphenyl)piperazine
Molecular Weight 296.31 g/mol 315.33 g/mol 374.83 g/mol
LogP (Predicted) 2.1 1.8 3.4
Hydrogen Bond Acceptors 4 5 5
Aqueous Solubility Low (≤10 µM) Moderate (50–100 µM) Low (≤10 µM)

Insights :

  • The propargyl group in the target compound reduces solubility compared to furan-carbonyl analogues .
  • Chloro and methoxy substituents increase LogP, favoring blood-brain barrier penetration .

Biological Activity

1-[(2-Nitrophenyl)methyl]-4-prop-2-ynylpiperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-[(2-Nitrophenyl)methyl]-4-prop-2-ynylpiperazine consists of a piperazine ring substituted with a nitrophenyl group and a propyne moiety. The presence of these functional groups is believed to influence its biological activity significantly.

Structure

ComponentDescription
Piperazine RingA six-membered ring containing two nitrogen atoms.
Nitrophenyl GroupA phenyl group with a nitro substituent, known for its electron-withdrawing properties.
Prop-2-ynyl MoietyAn alkyne group that can enhance lipophilicity and potentially modify receptor interactions.

Antimicrobial Activity

Research indicates that piperazine derivatives exhibit various antimicrobial properties. The compound has been evaluated for its efficacy against several bacterial strains. In studies assessing the antibacterial activity of similar piperazine derivatives, compounds with nitrophenyl substitutions have shown promising results against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study conducted on a series of piperazine derivatives demonstrated that compounds with electron-withdrawing groups like nitro groups exhibited enhanced antibacterial activity. For instance, derivatives similar to 1-[(2-Nitrophenyl)methyl]-4-prop-2-ynylpiperazine were tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics such as ampicillin .

The mechanism by which 1-[(2-Nitrophenyl)methyl]-4-prop-2-ynylpiperazine exerts its antimicrobial effects may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial growth. The nitro group can undergo reduction in bacterial cells, leading to the formation of reactive intermediates that damage cellular components.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of functional groups in determining the biological activity of piperazine derivatives. Modifications to the piperazine ring or substituents can significantly alter potency and selectivity.

Key Findings from SAR Studies

  • Nitro Substitution : Enhances antibacterial activity due to increased electron deficiency, facilitating interaction with bacterial enzymes.
  • Alkyne Moiety : Contributes to lipophilicity, improving membrane permeability and bioavailability.

These findings suggest that optimizing the balance between hydrophilicity and lipophilicity is crucial for enhancing the therapeutic efficacy of piperazine-based compounds.

Toxicity and Safety Profile

While exploring the biological activities, it is essential to consider the toxicity profiles associated with 1-[(2-Nitrophenyl)methyl]-4-prop-2-ynylpiperazine. Preliminary assessments indicate that certain nitro-containing compounds may exhibit cytotoxic effects at higher concentrations, necessitating further investigation into their safety margins.

Toxicity Assessment

ParameterFinding
CytotoxicityModerate at high concentrations
Safety IndexRequires further evaluation

Q & A

Q. What are the optimal synthetic routes for 1-[(2-Nitrophenyl)methyl]-4-prop-2-ynylpiperazine, and how can purity be ensured?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical procedure involves reacting a piperazine derivative with 2-nitrobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 2-nitrophenylmethyl group. The prop-2-ynyl group is then added via a Sonogashira coupling reaction using a palladium catalyst and terminal alkyne. Purity is ensured through recrystallization (e.g., acetone/water mixtures) and validated via HPLC (>95% purity). TLC monitoring at each step is critical to avoid side products .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR confirm the piperazine backbone and substituents. Key signals include aromatic protons (δ 7.5–8.2 ppm for nitrophenyl) and alkyne protons (δ 2.5–3.0 ppm).
  • IR : Stretching frequencies for nitro groups (~1520 cm⁻¹) and alkyne C≡C (~2100 cm⁻¹) are diagnostic.
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 286.12). X-ray crystallography (using SHELX programs) resolves conformational details of the piperazine ring .

Q. How can researchers screen this compound for biological activity?

Methodological Answer:

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC against S. aureus or E. coli).
  • Receptor binding : Radioligand displacement assays (e.g., dopamine D2/D3 receptors) quantify affinity (IC₅₀ values).
  • Cytotoxicity : MTT assays on HEK-293 or HepG2 cells assess safety margins. Dose-response curves (1–100 µM) identify therapeutic windows .

Advanced Research Questions

Q. How can conflicting bioactivity data in different studies be resolved?

Methodological Answer: Contradictions often arise from assay conditions (e.g., solvent polarity affecting solubility) or off-target effects. To resolve:

  • Perform dose-response studies across multiple cell lines.
  • Use knockout models (e.g., CRISPR-edited receptors) to isolate target-specific effects.
  • Analyze structural analogs (e.g., replacing the nitro group with cyano) to probe pharmacophore requirements .

Q. What computational strategies predict interactions with biological targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Model binding to serotonin 5-HT₁A or σ receptors. Focus on hydrogen bonds with the nitro group and hydrophobic interactions with the alkyne.
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns.
  • QSAR : Corrogate substituent electronegativity (nitro vs. methoxy) with activity trends .

Q. How can metabolic stability and toxicity be evaluated preclinically?

Methodological Answer:

  • Liver microsomes : Incubate with rat/human microsomes (1 mg/mL) and NADPH to measure t₁/₂. LC-MS/MS identifies metabolites (e.g., nitro reduction to amine).
  • AMES test : Assess mutagenicity using Salmonella strains TA98/TA100.
  • hERG inhibition : Patch-clamp assays predict cardiotoxicity risks (IC₅₀ < 10 µM is concerning) .

Q. What strategies improve selectivity in multi-target therapeutic applications?

Methodological Answer:

  • Scaffold hybridization : Fuse with acetylcholinesterase inhibitors (e.g., donepezil) for dual-action Alzheimer’s candidates.
  • Prodrug design : Mask the alkyne with a biodegradable ester to reduce off-target effects.
  • Pharmacophore fragmentation : Test individual moieties (nitrophenyl vs. piperazine) to isolate contributions to activity .

Q. How are crystallographic data refined for compounds with disordered structures?

Methodological Answer:

  • SHELXL refinement : Apply restraints to disordered nitro or alkyne groups. Use PART commands for split positions.
  • Twinning analysis (PLATON) : Address pseudo-symmetry in the unit cell.
  • Hirshfeld surfaces : Visualize intermolecular interactions (e.g., C–H···O bonds) driving packing motifs .

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